The synthesis of 2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine has been achieved through various methods. A notable approach involves a two-step synthetic route that utilizes readily available starting materials such as ethyl 1H-indole- and benzo[d]imidazole-2-carboxylates.
The mechanism involves an amine-induced ring-opening of an oxirane intermediate followed by cyclization to form the final product.
The molecular structure of 2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine is characterized by:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .
The chemical behavior of 2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine can be analyzed through various reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy.
The physical and chemical properties of 2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine include:
These properties are critical for determining the compound's suitability for various applications in medicinal chemistry.
The potential applications of 2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine include:
Ongoing research into similar compounds indicates a promising future for this class of molecules in therapeutic contexts related to anxiety disorders and other neurological conditions .
The compound is systematically named as 2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole according to IUPAC conventions . This nomenclature reflects its fused polycyclic architecture: a benzene ring (six-membered aryl) conjoined with an imidazole (five-membered diazole) and a partially saturated 1,4-diazepine (seven-membered diazepine). The benzo[4,5]imidazo[1,2-d][1,4]diazepine scaffold positions it within the bridged heterocyclic chemical class, specifically categorized as a tetracyclic benzodiazepine analog due to the imidazole ring fusion [8].
The molecular formula is C₁₁H₁₃N₃, yielding a molecular weight of 187.24 g/mol . The structure contains two stereogenic centers at C3 and C4 of the diazepine ring, enabling four possible stereoisomers (two racemic pairs). Computational analyses (DFT) predict that the (3S,4S)-configuration exhibits the lowest energy conformation due to minimized steric strain between the imidazole moiety and diazepine hydrogen atoms [3]. The canonical SMILES string C1CNCCN2C1=NC3=CC=CC=C32 and InChIKey JRCKNPRYSOIYFJ-UHFFFAOYSA-N provide unambiguous representation for chemical databases .
Table 1: Fundamental Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃N₃ |
Molecular Weight | 187.24 g/mol |
XLogP3 | 1.0 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
Rotatable Bonds | 0 |
Canonical SMILES | C1CNCCN2C1=NC3=CC=CC=C32 |
InChI Key | JRCKNPRYSOIYFJ-UHFFFAOYSA-N |
Experimental X-ray crystallographic data for this specific compound remains limited. However, density functional theory (DFT) simulations at the B3LYP/6-31G* level provide insights into its geometry [3]. The diazepine ring adopts a boat conformation with N1 and C4 atoms as pivotal points. Key structural metrics include:
The imidazole ring displays π-electron delocalization, while the diazepine ring shows moderate flexibility, facilitating interactions with biological targets like enzyme active sites.
This compound belongs to a broader class of benzodiazepine derivatives but exhibits distinct structural and electronic properties compared to classical analogs:
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2